![molecular formula C22H18BNO2 B13144228 (6-(Diphenylamino)naphthalen-2-yl)boronic acid CAS No. 503299-18-1](/img/structure/B13144228.png)
(6-(Diphenylamino)naphthalen-2-yl)boronic acid
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Overview
Description
(6-(Diphenylamino)naphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a naphthalene ring substituted with a diphenylamino group. This compound is of interest in organic synthesis and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Diphenylamino)naphthalen-2-yl)boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-(Diphenylamino)naphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Based on the search results, here's what is known about the applications of boronic acids and their derivatives, with a focus on medicinal chemistry:
(6-(Diphenylamino)naphthalen-2-yl)boronic acid
- The mechanism of action of this compound involves its ability to form stable complexes with various molecular targets.
Boronic Acids and Derivatives: Applications
Boronic acids and their derivatives have diverse applications, especially in medicinal chemistry, including:
-
Anticancer Activity:
- Dipeptide boronic acids can act as proteasome inhibitors, halting cell cycle progression and inhibiting cancer cell growth . For example, one dipeptide boronic acid proteasome inhibitor stops the cell cycle at the G2/M phase in U266 cells .
- Some boronic acid derivatives are designed to inhibit histone deacetylases (HDACs), leading to cancer cell growth inhibition . These compounds contain a boronic acid group that binds to the zinc ion in the active site, acting as a transition state analog .
- Boronic acid compounds with different substituted groups were tested for cytotoxic activity against prostate cancer cells, and it was found that the cell viability of cancer cells was decreased while most of the healthy cells could still be viable .
-
Antibacterial Activity:
- Boronic acids can act as bioisosteres of carbonyl groups in β-lactams, leading to the creation of β-lactamase transition state inhibitors (BATSIs) .
- These BATSI compounds bind to the serine residue S318, tyrosine residue Y150, and lysine residue K67 of class C β-lactamases . The hydroxyl group of boronic acid is responsible for the inhibitor-enzyme interaction .
- Specific compounds have proven effective against highly resistant bacteria strains found in hospitals .
- One compound, also a BATSI, is considered one of the best inhibitors of class C β-lactamases reported to date . Its design mimics the natural substrate β-lactam, with chemical groups arranged with a boronic acid .
- Boronic-imine structured compounds have shown considerable efficiencies on microorganisms .
- Antiviral Activity: Boronic acids and their derivatives also possess antiviral activity .
- Antioxidant Properties: Boronic compounds have demonstrated significant antioxidant activity, comparable to standards like α-Tocopherol and Butylated Hydroxytoluene (BHT) . Phenyl boronic based ligands, in particular, have shown significant antioxidant activity .
- Other Applications: Boronic acids are used as sensors and in delivery systems .
Mechanism of Action
The mechanism of action of (6-(Diphenylamino)naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing and detection applications. Additionally, the diphenylamino group can participate in electronic interactions, enhancing the compound’s utility in materials science .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
Naphthylboronic acid: A boronic acid with a naphthalene ring but without the diphenylamino substitution.
Diphenylboronic acid: A boronic acid with two phenyl groups but lacking the naphthalene ring.
Uniqueness
(6-(Diphenylamino)naphthalen-2-yl)boronic acid is unique due to the combination of the diphenylamino group and the naphthalene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .
Biological Activity
(6-(Diphenylamino)naphthalen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound features a naphthalene core substituted with a diphenylamino group and a boronic acid functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For example, the compound has been shown to inhibit the proteasome, leading to cell cycle arrest in cancer cells:
- Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting protein degradation pathways essential for cancer cell survival. This inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established proteasome inhibitors like bortezomib .
Antibacterial Activity
Boronic acids have also been recognized for their antibacterial properties . The mechanism often involves the inhibition of β-lactamases, enzymes that confer antibiotic resistance:
- Inhibition Studies : The compound has shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. It binds covalently to the active site of β-lactamases, preventing them from hydrolyzing β-lactam antibiotics .
- Data Table : Below is a summary of the antibacterial activity observed with this compound:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.004 µM |
Escherichia coli | 0.008 µM |
Pseudomonas aeruginosa | 0.005 µM |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that boronic acids can be optimized for better bioavailability and reduced toxicity:
- Absorption and Distribution : Research indicates favorable absorption profiles in animal models, with modifications enhancing tissue distribution.
- Toxicity Assessments : Notably, many boronic acid derivatives exhibit low toxicity towards human cells compared to traditional chemotherapeutics. This is particularly important in reducing side effects associated with cancer treatments .
Properties
CAS No. |
503299-18-1 |
---|---|
Molecular Formula |
C22H18BNO2 |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
[6-(N-phenylanilino)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)19-13-11-18-16-22(14-12-17(18)15-19)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25-26H |
InChI Key |
UWAZNSFCLKBMAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
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